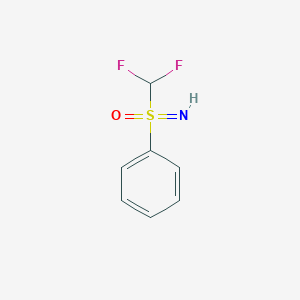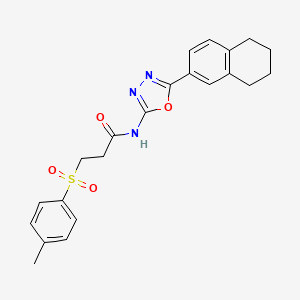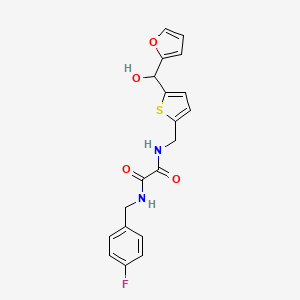
6-(4-Nitrophenyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)pyridazin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyridazin-3-one derivatives, including those related to 6-(4-Nitrophenyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)pyridazin-3-one, often involves reactions with aromatic diazonium salts, active methylene compounds, and various condensation methods to yield diverse derivatives. For instance, the synthesis of pyridazine and oxadiazole derivatives has been reported through reactions involving nitrophenyl piperidinostyrene and aromatic diazonium salts, leading to the formation of arylhydrazonal derivatives which then react with active methylene compounds to produce pyridazine derivatives (Abdallah, Salaheldin, & Radwan, 2007).
Molecular Structure Analysis
The molecular and crystal structures of related compounds have been determined using X-ray diffraction and quantum chemical DFT analysis. Studies on compounds such as 6-methyl-3-nitro-2-(2-phenylhydrazinyl)pyridine have revealed details about the conformation of the linking hydrazo-bridge, the planes of the phenyl and pyridine rings, and hydrogen bonding, which plays a crucial role in dimer formation in the crystal structure (Kucharska et al., 2013).
Chemical Reactions and Properties
Various chemical reactions have been explored for pyridazinone derivatives, including the formation of arylhydrazonal derivatives, condensation with active methylene compounds, and reactions leading to the synthesis of oxadiazole, 1,2,3-triazole, and 4-aminopyrazole derivatives. These reactions demonstrate the compound's versatility and its potential for generating a wide range of chemical structures with diverse properties (Abdallah, Salaheldin, & Radwan, 2007).
Physical Properties Analysis
While specific details on the physical properties of 6-(4-Nitrophenyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)pyridazin-3-one are not directly available, related studies on pyridazinone derivatives provide insights into their solubility, crystalline structure, and other physical characteristics that influence their chemical behavior and potential applications.
Chemical Properties Analysis
The chemical properties of pyridazinone derivatives, including reactivity, stability, and the formation of hydrogen bonds, are crucial for understanding their behavior in various chemical reactions and potential applications in synthesis and material science. The ability of these compounds to form dimers through hydrogen bonding and their reactions with active methylene compounds highlight their chemical versatility and potential for further functionalization (Kucharska et al., 2013).
Applications De Recherche Scientifique
Synthesis and Reactivity
A significant body of work has been dedicated to exploring the synthesis and reactivity of pyridazine derivatives, including "6-(4-Nitrophenyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)pyridazin-3-one". For instance, the synthesis of a new class of pyridazin-3-one and 2-amino-5-arylazopyridine derivatives has been reported, providing a general route through the reaction of 3-oxo-2-arylhydrazonopropanals with active methylene compounds like p-nitrophenylacetic acid (Ibrahim & Behbehani, 2014). These studies shed light on the compound's versatility in creating fused azines and other complex molecules, emphasizing its utility in synthetic organic chemistry.
Biological Evaluation and Potential Applications
The compound and its derivatives have been evaluated for various biological activities, including antimycobacterial, antifungal, and photosynthesis-inhibiting properties. For example, the synthesis and biological evaluation of (E)-3-(Nitrophenyl)-1-(pyrazin-2-yl)prop-2-en-1-ones, including studies on their antifungal and antimycobacterial activities, highlight the potential of these compounds in addressing diverse biological challenges (Opletalová et al., 2006).
Antioxidant Activity
The antioxidant properties of various derivatives have also been explored, indicating the potential of these compounds in developing new antioxidants. A study on the synthesis and antioxidant activity of novel pyrimido[4,5-b]quinolin-4-one derivatives showcases the ability of these compounds to inhibit free radical-mediated processes, suggesting their utility in preventing oxidative stress-related damages (El-Gazzar et al., 2007).
Anticancer Activity
Furthermore, the compound's derivatives have been investigated for their anticancer activity. The microwave-assisted synthesis of polysubstituted 4H-pyran derivatives and their evaluation against different cancer cell lines underscore the potential of these molecules as novel anticancer agents (Hadiyal et al., 2020).
Propriétés
IUPAC Name |
6-(4-nitrophenyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O4/c21-15-8-7-14(12-3-5-13(6-4-12)20(23)24)17-19(15)11-16(22)18-9-1-2-10-18/h3-8H,1-2,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBRMNFFUKGYHIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(1S,2R,4S,5S,6R)-8-Oxatricyclo[3.2.1.02,4]octan-6-yl]methanesulfonyl chloride](/img/structure/B2495246.png)
![(E)-2-cyano-3-[5-(2,4-dichlorophenyl)furan-2-yl]-N-phenylprop-2-enamide](/img/structure/B2495247.png)
![Morpholin-4-yl-[(2R)-pyrrolidin-2-yl]methanone;hydrochloride](/img/structure/B2495248.png)
![[1-(Prop-2-yn-1-yl)pyrrolidin-2-yl]methanol](/img/structure/B2495250.png)
![(3S)-3-Methyl-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B2495252.png)



![Imidazo[1,5-a]pyridine-7-carboxylic acid hydrochloride](/img/structure/B2495257.png)
![N-(4-chlorophenyl)-2-[5-(4-chlorophenyl)-1-methylimidazol-2-yl]sulfanylacetamide](/img/structure/B2495258.png)
![ethyl 2-{2-[(2,6-dichlorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate](/img/structure/B2495261.png)
![1-{3-[(3-Fluorophenyl)methoxy]phenyl}piperazine hydrochloride](/img/structure/B2495264.png)
![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2495266.png)